Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide.
Attachment of the cyclohexanecarboxamido group: This step involves the reaction of the thiophene derivative with cyclohexanecarboxylic acid or its derivatives under amide formation conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, sodium hydroxide), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the amide group can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-cyano-3-methylthiophene-4-carboxylate: This compound lacks the cyclohexanecarboxamido group, making it less bulky and potentially less selective in its interactions.
Mthis compound: The methyl ester variant may have different solubility and reactivity properties compared to the ethyl ester.
4-Cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylic acid: The carboxylic acid variant may have different acidity and reactivity compared to the ester form.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-cyano-5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-21-16(20)13-10(2)12(9-17)15(22-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFHMJBLZMQHTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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